N-Phenyl-N'-(1H-purin-6-yl)urea
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Overview
Description
N-Phenyl-N’-(1H-purin-6-yl)urea is a chemical compound with the molecular formula C12H10N6O. It is known for its unique structure, which combines a phenyl group with a purine moiety through a urea linkage. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-N’-(1H-purin-6-yl)urea typically involves the reaction of a phenyl isocyanate with a purine derivative. One common method includes the reaction of phenyl isocyanate with 6-aminopurine under controlled conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea linkage.
Industrial Production Methods
Industrial production of N-Phenyl-N’-(1H-purin-6-yl)urea may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, solvent choice, and reaction time. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
N-Phenyl-N’-(1H-purin-6-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The phenyl or purine moieties can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents such as halogens or alkylating agents under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in various substituted phenyl or purine derivatives.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for studying enzyme mechanisms and interactions.
Industry: It can be used in the development of new materials and as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-Phenyl-N’-(1H-purin-6-yl)urea involves its interaction with specific molecular targets. For instance, as a p38α MAP kinase inhibitor, it binds to the active site of the enzyme, preventing its activation and subsequent signaling pathways involved in inflammation . This inhibition can lead to reduced production of inflammatory cytokines and mediators, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
N-Phenyl-N’-(1H-purin-6-yl)urea can be compared with other similar compounds, such as:
6-(Phenylureido)purine: Similar structure but with different substitution patterns.
N-Phenyl-N’-(9H-purin-6-yl)urea: Another isomer with a different purine linkage.
1-Phenyl-3-(7H-purin-6-yl)urea: A structural isomer with variations in the purine ring attachment.
These compounds share structural similarities but may exhibit different biological activities and properties, highlighting the uniqueness of N-Phenyl-N’-(1H-purin-6-yl)urea in terms of its specific interactions and applications.
Properties
Molecular Formula |
C12H10N6O |
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Molecular Weight |
254.25 g/mol |
IUPAC Name |
1-phenyl-3-(7H-purin-6-yl)urea |
InChI |
InChI=1S/C12H10N6O/c19-12(17-8-4-2-1-3-5-8)18-11-9-10(14-6-13-9)15-7-16-11/h1-7H,(H3,13,14,15,16,17,18,19) |
InChI Key |
OLMGSBGUOPVTPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=NC=NC3=C2NC=N3 |
Origin of Product |
United States |
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